molecular formula C8H12N2O2S B11716187 {[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid

{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid

Cat. No.: B11716187
M. Wt: 200.26 g/mol
InChI Key: DYFQRTOERZGVDJ-UHFFFAOYSA-N
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Description

2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid is a compound that features a pyrazole ring substituted with a dimethyl group and a sulfanylacetic acid moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring . The dimethyl substitution can be introduced through alkylation reactions. The sulfanylacetic acid moiety is then attached via a nucleophilic substitution reaction using appropriate thiol reagents under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents that are environmentally friendly and cost-effective are preferred to meet green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, thiols, and bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole and sulfanyl derivatives.

Mechanism of Action

The mechanism of action of 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid involves its interaction with biological targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may also interact with thiol groups in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid is unique due to the combination of the pyrazole ring with a sulfanylacetic acid moiety. This structure provides distinct chemical reactivity and biological activity compared to other pyrazole derivatives. The presence of both sulfur and carboxylic acid functionalities allows for diverse interactions in chemical and biological systems .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-[(2,5-dimethylpyrazol-3-yl)methylsulfanyl]acetic acid

InChI

InChI=1S/C8H12N2O2S/c1-6-3-7(10(2)9-6)4-13-5-8(11)12/h3H,4-5H2,1-2H3,(H,11,12)

InChI Key

DYFQRTOERZGVDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CSCC(=O)O)C

Origin of Product

United States

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